Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate

Vue d'ensemble

Description

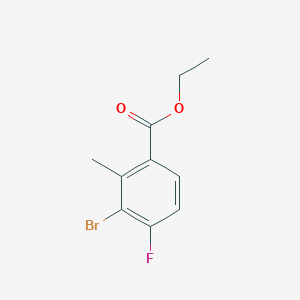

Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate is a chemical compound with the CAS Number: 1707370-05-5. It has a molecular weight of 247.09 . The IUPAC name for this compound is ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate .

Synthesis Analysis

Pyrazole nucleus, which is a part of the compound, is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of this compound comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The InChI Code for this compound is 1S/C8H11BrN2O2/c1-4-13-8(12)6-5(2)7(9)11(3)10-6/h4H2,1-3H3 .Physical And Chemical Properties Analysis

This compound is a solid or liquid at normal temperatures . It should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Synthesis and Industrial Applications Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate is an important intermediate in the synthesis of various compounds. For instance, it is used in the production of new insecticides like chlorantraniliprole. The synthesis process is notable for its simplicity, low cost, and high purity and yield, making it a promising candidate for industrialization (Lan Zhi-li, 2007).

Antimicrobial Applications A series of pyrazole derivatives, including Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate, have been synthesized and tested for antimicrobial activities. These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting their potential as antimicrobial agents (A. Radwan et al., 2014).

Catalysis in Organic Synthesis This compound is used as a precursor in various organic synthesis processes. For example, it has been used in Sonogashira-type cross-coupling reactions to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles, which are valuable in synthesizing diverse condensed pyrazoles. Such applications are crucial in the development of new organic compounds (Eglė Arbačiauskienė et al., 2011).

Cancer Research Compounds synthesized from Ethyl 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate have been evaluated for their potential in inhibiting cancer cell growth. These compounds have shown effectiveness against certain cancer cell lines, indicating their potential use in cancer research and treatment (Ju Liu et al., 2016).

Chemical Structural Analysis The compound has also been the subject of structural and crystallographic studies. These studies provide insights into its molecular structure and properties, contributing to a deeper understanding of its chemical behavior and potential applications in various fields (C.-S. Zhao, Yuan-Chao Wang, 2023).

Safety and Hazards

Orientations Futures

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Mécanisme D'action

Target of Action

It is known that pyrazole derivatives, which include this compound, often interact with various biological targets, contributing to their diverse biological activities .

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . More research is required to identify the specific pathways affected by this compound.

Result of Action

As a pyrazole derivative, it is likely to have diverse biological effects, but specific results of its action require further investigation .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could potentially impact its stability and efficacy.

Propriétés

IUPAC Name |

ethyl 5-bromo-1,4-dimethylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-4-13-8(12)6-5(2)7(9)11(3)10-6/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSIJBIZPZMFMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

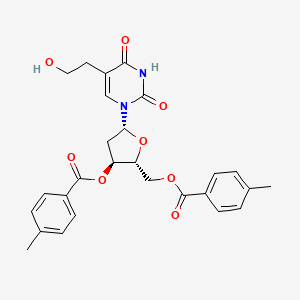

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Methoxy-4-(2-nitrovinyl)phenyl] b-D-galactopyranoside](/img/structure/B1434625.png)

![7-Hydroxy-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B1434630.png)

![1,2-Pyrrolidinedicarboxylic acid, 4-[{triphenylmethyl}thio]-,2-methyl 1-[{4-nitrophenyl}methyl]ester, (2S,4S)-](/img/structure/B1434641.png)

![5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole](/img/structure/B1434644.png)